molecular formula C19H14N4O4S B2988117 (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 797798-48-2

(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No. B2988117
CAS RN: 797798-48-2
M. Wt: 394.41
InChI Key: NHXJZDNNJZFJMI-CYVLTUHYSA-N
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Description

This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a nitrogen atom, a sulfur atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitro and cyano groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Bioactive Metabolites and Detoxification Pathways

The compound has been implicated in the biosynthesis of bioactive metabolites. When incubated with microorganisms like Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764, it leads to the formation of several derivatives, including N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide . These compounds were identified using LC/HRMS, MS/MS, and NMR techniques . Additionally, microorganisms such as Pseudomonas laurentiana, Arthrobacter MPI763, and yeast species transform it into glucoside derivatives as detoxification products. Notably, the bioactivity of this compound is rapidly neutralized by glucosylation.

Anticancer Activity

Exploring its potential as an anticancer agent, researchers synthesized novel derivatives containing the (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione scaffold. Among these derivatives, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid exhibited significant antimitotic activity against various cancer cell lines .

Gene Expression Modulation

At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide induces alterations in the gene expression profile of Arabidopsis thaliana. The most responsive upregulated gene is the pathogen-inducible terpene synthase TPS04 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

Future research could explore the potential applications of this compound. For example, it could be investigated for its potential use as a pharmaceutical or as a building block in organic synthesis .

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJZDNNJZFJMI-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

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